molecular formula C20H26 B12081780 3,5-Di-tert-butylbiphenyl CAS No. 5723-93-3

3,5-Di-tert-butylbiphenyl

Cat. No.: B12081780
CAS No.: 5723-93-3
M. Wt: 266.4 g/mol
InChI Key: PMTYHCGSUNDRDL-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbiphenyl is an organic compound with the molecular formula C20H26. It is a biphenyl derivative where two tert-butyl groups are attached to the 3 and 5 positions of one of the phenyl rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Di-tert-butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction typically occurs in a solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing phenol and a catalyst, adding methyl propionate, and controlling the reaction temperature between 100-140°C. The reaction mixture is then subjected to heat preservation for several hours, followed by neutralization and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Di-tert-butylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Di-tert-butylbiphenyl exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound can also inhibit oxidation processes by forming stable radicals .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Another biphenyl derivative with tert-butyl groups at the 4 and 4’ positions.

    3,4’,5-Tri-tert-butylbiphenyl-4-ol: A biphenyl derivative with three tert-butyl groups and a hydroxyl group.

Uniqueness

3,5-Di-tert-butylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other biphenyl derivatives .

Properties

CAS No.

5723-93-3

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

1,3-ditert-butyl-5-phenylbenzene

InChI

InChI=1S/C20H26/c1-19(2,3)17-12-16(15-10-8-7-9-11-15)13-18(14-17)20(4,5)6/h7-14H,1-6H3

InChI Key

PMTYHCGSUNDRDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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